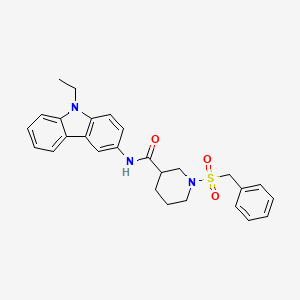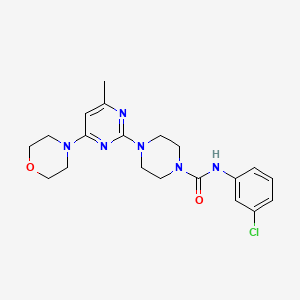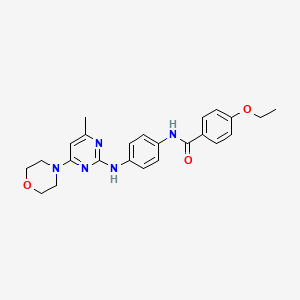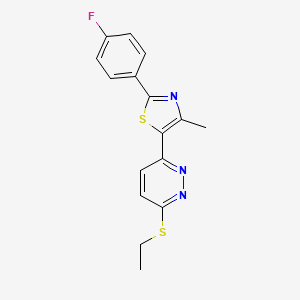
1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazoles
Méthodes De Préparation
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with various reagents under specific conditions. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can react with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst to form intermediate compounds, which are then treated with manganese dioxide at room temperature in acetone to yield the desired product .
Analyse Des Réactions Chimiques
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, manganese dioxide, and phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with manganese dioxide typically results in the formation of thiadiazole derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of heterocyclic compounds. In biology and medicine, it is investigated for its potential antiproliferative, cytotoxic, and antimicrobial activities. Additionally, it has applications in the development of optoelectronic and polymeric materials .
Mécanisme D'action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, which plays a crucial role in regulating cell growth and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include other carbazole derivatives such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine and 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H29N3O3S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-13-7-6-12-23(25)24-17-22(14-15-26(24)30)28-27(31)21-11-8-16-29(18-21)34(32,33)19-20-9-4-3-5-10-20/h3-7,9-10,12-15,17,21H,2,8,11,16,18-19H2,1H3,(H,28,31) |
Clé InChI |
HHPRHRUZHWKPTM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11245811.png)
![N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11245822.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11245830.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245836.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245856.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245863.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline](/img/structure/B11245884.png)
![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)

